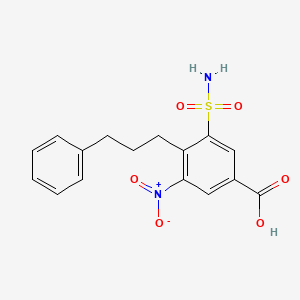
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, is a complex organic compound characterized by its benzene ring structure with multiple functional groups, including an aminosulfonyl group, a nitro group, and a phenylpropyl chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzoic acid as the core structure.
Nitration: The benzoic acid undergoes nitration to introduce the nitro group at the 5-position.
Sulfonylation: The aminosulfonyl group is introduced at the 3-position through a sulfonylation reaction.
Alkylation: The phenylpropyl chain is attached to the 4-position via an alkylation reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Continuous Flow Process: Some industrial setups may use continuous flow chemistry to streamline the production process and improve efficiency.
Types of Reactions:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aminosulfonyl group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Benzoic acid, 4-(aminosulfonyl)-: Similar structure but with the aminosulfonyl group at the 4-position.
Benzoic acid, 3-nitro-5-sulfamoyl-: Similar nitro and sulfamoyl groups but without the phenylpropyl chain.
Uniqueness: The presence of the phenylpropyl chain in benzoic acid, 3-(aminosulfonyl)-5-nitro-4-(3-phenylpropyl)-, distinguishes it from similar compounds, potentially altering its chemical and biological properties.
Properties
CAS No. |
72020-12-3 |
|---|---|
Molecular Formula |
C16H16N2O6S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-nitro-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C16H16N2O6S/c17-25(23,24)15-10-12(16(19)20)9-14(18(21)22)13(15)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H2,17,23,24) |
InChI Key |
QKZSJYYNXWOCAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















